molecular formula C7H7Br2NO B12961333 5-Bromo-2-(bromomethyl)-3-methoxypyridine

5-Bromo-2-(bromomethyl)-3-methoxypyridine

Cat. No.: B12961333
M. Wt: 280.94 g/mol
InChI Key: DWHPEDVKXNRCGY-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)-3-methoxypyridine: is an organic compound with the molecular formula C6H6Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine atoms and a methoxy group in its structure makes it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(bromomethyl)-3-methoxypyridine typically involves the bromination of 2-(bromomethyl)-3-methoxypyridine. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction is carried out in a solvent like dichloromethane at a controlled temperature to ensure the selective bromination of the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(bromomethyl)-3-methoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2-(methyl)-3-methoxypyridine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides.

    Reduction Reactions: 2-(methyl)-3-methoxypyridine.

Scientific Research Applications

Chemistry: 5-Bromo-2-(bromomethyl)-3-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of brominated pyridines on biological systems. It serves as a building block for the synthesis of bioactive molecules that can interact with various biological targets.

Medicine: The compound is explored for its potential use in drug development. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(bromomethyl)-3-methoxypyridine involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its binding affinity and reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

  • 5-Bromo-2-methoxypyridine
  • 2-(Bromomethyl)-3-methoxypyridine
  • 5-Bromo-2-chloropyridine

Comparison: 5-Bromo-2-(bromomethyl)-3-methoxypyridine is unique due to the presence of both bromine atoms and a methoxy group on the pyridine ring. This combination enhances its reactivity and makes it a valuable intermediate in various chemical reactions. Compared to similar compounds, it offers a higher degree of functionalization, allowing for more diverse chemical transformations and applications .

Properties

IUPAC Name

5-bromo-2-(bromomethyl)-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-11-7-2-5(9)4-10-6(7)3-8/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHPEDVKXNRCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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